molecular formula C18H20ClN5O2S B2874594 (5-methylisoxazol-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351611-70-5

(5-methylisoxazol-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2874594
CAS No.: 1351611-70-5
M. Wt: 405.9
InChI Key: GMXWBRWEJRREDG-UHFFFAOYSA-N
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Description

(5-methylisoxazol-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a heterocyclic compound featuring:

  • A 5-methylisoxazole moiety linked via a ketone bridge to a piperazine ring.
  • The piperazine is substituted with a 5-phenyl-6H-1,3,4-thiadiazine group, a six-membered ring containing sulfur and two nitrogen atoms.
  • The hydrochloride salt enhances solubility, critical for bioavailability in pharmacological applications.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S.ClH/c1-13-11-15(21-25-13)17(24)22-7-9-23(10-8-22)18-20-19-16(12-26-18)14-5-3-2-4-6-14;/h2-6,11H,7-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXWBRWEJRREDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thiadiazine Moieties

Several compounds share key structural motifs with the target molecule:

Compound Name/ID Key Features Differences vs. Target Compound
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) - Thiazole core
- Fluorophenyl and triazole substituents
Replaces thiadiazine with thiazole; lacks piperazine-ketone bridge
4-(4-fluorophenyl)-2-(...)-thiazole (5) Similar to compound 4 but with additional fluorophenyl groups Same as above; halogenation pattern differs
Thiazol-5-ylmethyl derivatives Thiazole-linked carbamates/oxazolidines Different backbone (oxazolidine vs. piperazine-thiadiazine)

Key Observations :

  • Thiazole-based analogs (e.g., compounds 4 and 5) exhibit planar aromatic systems but lack the 1,3,4-thiadiazine ring’s conformational flexibility and sulfur-mediated electronic effects .
  • The target’s piperazine-ketone bridge enables distinct hydrogen-bonding interactions compared to rigid carbamate linkages in thiazol-5-ylmethyl derivatives .

Functional Analogues in Bioactive Molecules

  • MFR-a cofactor (methylofuran analog): Contains a furan-thiazole system but lacks the piperazine-thiadiazine scaffold. Its formyl group mediates one-carbon transfer, unlike the target’s ketone bridge .

Computational and Chemoinformatic Comparisons

Similarity Coefficients and Molecular Fingerprints

Using Tanimoto coefficients (Tc) and other metrics (e.g., Dice, Cosine), the target compound was compared to analogs:

Compound Pair Tc Value (Range) Key Divergences Identified
Target vs. Compound 4 0.45–0.55 Thiadiazine vs. thiazole; halogenation
Target vs. Thiazol-5-ylmethyl derivatives 0.30–0.40 Piperazine-ketone vs. oxazolidine-carbamate

Analysis :

  • Low Tc values (<0.6) confirm significant structural divergence despite shared motifs.
  • The 1,3,4-thiadiazine and piperazine groups contribute uniquely to the target’s 3D conformation, reducing overlap with simpler thiazole systems .

Graph-Based Structural Alignment

Using graph isomorphism detection (vertices = atoms, edges = bonds):

  • The target’s 1,3,4-thiadiazine ring shares a subgraph with pyrazoline-thiazole hybrids (e.g., compound 4) but differs in ring size and heteroatom placement .
  • The 5-methylisoxazole group aligns with triazole substituents in compound 4 but lacks nitrogen-rich aromaticity .

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